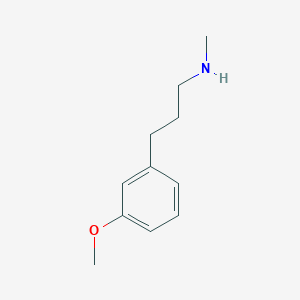

3-Methoxy-N-methyl-benzenepropanamine

Description

Contextualization of the Benzenepropanamine Scaffold in Chemical Science

The benzenepropanamine structure, which consists of a phenyl ring attached to a propylamine (B44156) side chain, is a significant molecular framework in chemical and pharmaceutical research. wikipedia.org This scaffold is a type of phenethylamine (B48288), a class of organic compounds known for their psychoactive and stimulant effects. wikipedia.org In medicinal chemistry, certain molecular frameworks are referred to as "privileged scaffolds" because they can bind to a variety of biological targets, making them valuable starting points for drug discovery. nih.govnih.gov The benzenepropanamine backbone is found in a wide array of compounds, from central nervous system stimulants and hallucinogens to antidepressants and appetite suppressants. wikipedia.org Its structural versatility allows chemists to modify it in numerous ways, leading to a diverse range of pharmacological activities. nih.gov

Significance of Methoxy (B1213986) and N-Methyl Substitutions in Structure-Activity Frameworks

The biological activity of a scaffold like benzenepropanamine is heavily influenced by the addition of various functional groups. The process of understanding how these structural modifications affect the molecule's interaction with biological targets is known as structure-activity relationship (SAR) analysis. nih.gov

The methoxy group (-OCH₃) is a common substituent in drug molecules and natural products. nih.gov Its inclusion can significantly alter a compound's properties by influencing ligand-target binding, physicochemical characteristics, and ADME (absorption, distribution, metabolism, and excretion) parameters. nih.govresearchgate.net The methoxy group is considered to have low lipophilicity when attached to an aromatic ring, which can be advantageous in drug design. tandfonline.com It can enhance binding to protein pockets and improve potency. tandfonline.com However, it can also present challenges, as it is susceptible to metabolic O-demethylation by cytochrome P450 enzymes. tandfonline.com

Research Trajectories for 3-Methoxy-N-methyl-benzenepropanamine and Related Analogs

The specific compound, this compound, combines the benzenepropanamine scaffold with a methoxy group on the phenyl ring and a methyl group on the nitrogen atom. While this particular compound is not extensively documented in major research literature, its constituent parts suggest it is of interest within chemical research. Its chemical properties are available in databases like PubChem. uni.lu

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol |

| InChIKey | SQLXQPGYVGSFQK-UHFFFAOYSA-N |

| Predicted XlogP | 2.5 |

Research into analogs of this compound is active. For instance, studies on 4-substituted-2,5-dimethoxyphenethylamines have led to the discovery of potent serotonin (B10506) 5-HT₂ receptor agonists. acs.org The synthesis of related structures, such as 3-Methoxy-N-methylbenzylamine, which serves as an intermediate in the creation of other compounds, is also documented. chemicalbook.com The exploration of such analogs, where substituents on the phenyl ring or the amine group are systematically varied, is a key strategy in the search for new compounds with specific biological activities. nih.govnih.gov This ongoing research highlights the scientific community's efforts to map the complex structure-activity relationships of substituted benzenepropanamines to unlock their therapeutic potential.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-methoxyphenyl)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-12-8-4-6-10-5-3-7-11(9-10)13-2/h3,5,7,9,12H,4,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQLXQPGYVGSFQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxy N Methyl Benzenepropanamine and Its Analogs

Established Synthetic Pathways to the Core Benzenepropanamine Structure

The construction of the benzenepropanamine backbone is a critical phase in the synthesis of 3-Methoxy-N-methyl-benzenepropanamine and its analogs. This typically involves the formation of a three-carbon chain attached to a benzene (B151609) ring, culminating in a terminal amine group.

Precursor Chemistry and Reaction Mechanisms

A common and effective strategy for synthesizing the benzenepropanamine core begins with a suitably substituted benzene derivative. For the target molecule, a key precursor is 3-methoxypropiophenone. The synthesis of this ketone can be achieved through a Grignard reaction. google.com In this process, m-bromoanisole is reacted with magnesium in an appropriate solvent like tetrahydrofuran (B95107) (THF) to form the Grignard reagent, 3-methoxyphenylmagnesium bromide. This organometallic intermediate is then reacted with propionitrile. Subsequent acidic workup of the reaction mixture yields 3-methoxypropiophenone. google.com The yield for this method has been reported to be as high as 88.6%, with a purity exceeding 99.44%. google.com

Once the 3-methoxypropiophenone is obtained, the core benzenepropanamine structure can be formed via reductive amination. masterorganicchemistry.comwikipedia.org This two-step process first involves the reaction of the ketone with an amine, in this case, methylamine, to form an intermediate imine or enamine. This is then followed by reduction of the C=N double bond to yield the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are known for their selectivity in reducing imines in the presence of other functional groups. masterorganicchemistry.com

An alternative precursor, 3-methoxyphenylacetone, can also be utilized. Its transformation to 4-amino-3-methoxypropiophenone has been described, highlighting the versatility of these phenylpropanone structures in synthesizing various derivatives. researchgate.net

| Precursor | Synthetic Route to Precursor | Subsequent Transformation to Benzenepropanamine Core |

| 3-Methoxypropiophenone | Grignard reaction of m-bromoanisole with magnesium followed by reaction with propionitrile. google.com | Reductive amination with methylamine. masterorganicchemistry.comwikipedia.org |

| 3-Methoxyphenylacetone | Not detailed in provided context, but a known chemical entity. | Can be transformed into other functionalized propiophenones. researchgate.net |

| Allylbenzenes | Commercially available or synthesized via standard methods. | Wacker-Tsuji oxidation to form the corresponding 1-arylpropan-2-one. uniovi.es |

Catalytic Approaches in Benzenepropanamine Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. In the context of benzenepropanamine synthesis, catalytic methods are particularly relevant for the reductive amination step and for the formation of the ketone precursor.

The Wacker-Tsuji oxidation represents a powerful catalytic method for converting allylbenzenes into the corresponding 1-arylpropan-2-ones, which are direct precursors to benzenepropanamines. uniovi.es This reaction typically employs a palladium(II) catalyst in the presence of a co-catalyst and a terminal oxidant to regenerate the active palladium species. uniovi.es This method provides a valuable alternative to starting from pre-functionalized benzene rings.

For the reductive amination of the ketone precursor, various catalytic systems have been developed. While traditional methods often rely on stoichiometric reducing agents, catalytic hydrogenation offers a more atom-economical approach. Transition metal catalysts, such as those based on nickel, can be employed for the selective mono-N-methylation of amines using methanol (B129727) as a methylating agent, which proceeds via a reductive amination-like mechanism. rsc.org Furthermore, iridium complexes have been shown to catalyze the one-pot transfer hydrogenation of enones and reductive amination of imines, providing a pathway to α-alkylated amines. organic-chemistry.org

Stereoselective Synthesis of Benzenepropanamine Derivatives

The synthesis of specific stereoisomers of benzenepropanamine derivatives is often crucial for their intended applications. Achieving stereoselectivity can be approached through several strategies, including the use of chiral catalysts, chiral auxiliaries, or enzymatic transformations. rsc.org

A notable chemoenzymatic approach for the stereoselective synthesis of 1-arylpropan-2-amines involves a sequential Wacker-Tsuji oxidation and a transaminase-catalyzed biotransamination. uniovi.es In this method, an allylbenzene (B44316) is first oxidized to the corresponding 1-arylpropan-2-one. Subsequently, an amine transaminase is used to convert the ketone into a chiral amine with high enantiomeric excess. uniovi.es Depending on the specific transaminase enzyme selected, either the (R)- or (S)-enantiomer of the amine can be produced. uniovi.es

Another strategy involves the stereoselective reduction of the ketone precursor or the intermediate imine. Chiral reducing agents or catalysts can be employed to control the formation of the desired stereocenter. For instance, chiral boro-phosphate catalysts have been used for the reductive amination of ketones to provide chiral β-amino ketones with high enantioselectivity. organic-chemistry.org

Introduction and Modification of Methoxy (B1213986) and N-Methyl Functionalities

The final steps in the synthesis of this compound involve the specific placement of the methoxy group on the benzene ring and the N-methylation of the amine.

Strategies for Methoxy Group Incorporation

The methoxy group is typically introduced early in the synthetic sequence by starting with a methoxy-substituted precursor. As previously mentioned, m-bromoanisole serves as an excellent starting material for the synthesis of 3-methoxypropiophenone. google.com

Alternatively, a methoxy group can be introduced onto a phenolic precursor. For example, 3-methoxyphenol (B1666288) can be synthesized from resorcinol (B1680541) by reaction with dimethyl sulfate (B86663) in the presence of a base. chemicalbook.com This phenol (B47542) can then be further elaborated to the desired benzenepropanamine structure. The choice of strategy often depends on the availability and cost of the starting materials.

It is important to note the directing effects of the methoxy group in electrophilic aromatic substitution reactions. The methoxy group is an ortho-, para-director, meaning it will direct incoming electrophiles to the positions adjacent and opposite to it on the benzene ring. mdpi.com This property must be considered if any electrophilic substitution steps are planned after the introduction of the methoxy group.

N-Methylation Techniques for Secondary Amines

The introduction of the N-methyl group is typically achieved by methylation of a secondary amine precursor, in this case, 3-methoxy-benzenepropanamine.

A classic method for N-methylation is the Eschweiler-Clarke reaction, which involves treating the secondary amine with an excess of formic acid and formaldehyde. chemicalbook.com This reaction proceeds via the formation of an iminium ion followed by reduction with formate.

More modern and often milder methods for N-methylation are also available. These include the use of various methylating agents such as dimethyl sulfate or methyl iodide, though these reagents are often toxic. researchgate.net Catalytic methods for N-methylation have also been developed. For instance, ruthenium complexes can catalyze the N-methylation of amines using methanol as the C1 source. masterorganicchemistry.com Another approach involves the use of quaternary ammonium (B1175870) salts as solid methylating agents, which can offer high selectivity for mono-methylation. bldpharm.com A solvent-free method for the N-methylation of secondary amines using a vibrational ball mill has also been reported, employing formalin as the methylating agent and sodium triacetoxyborohydride as the reducing agent. chemicalbook.com

| Method | Reagents | Key Features |

| Eschweiler-Clarke Reaction | Formic acid, Formaldehyde | Classic method, uses inexpensive reagents. chemicalbook.com |

| Catalytic Methylation | Methanol, Ru-catalyst | Atom-economical, uses methanol as a C1 source. masterorganicchemistry.com |

| Solid Methylating Agents | Quaternary ammonium salts | Can offer high selectivity for mono-methylation. bldpharm.com |

| Mechanochemical Methylation | Formalin, Sodium triacetoxyborohydride | Solvent-free, rapid reaction times. chemicalbook.com |

Orthogonal Synthesis Approaches

Orthogonal synthesis represents a sophisticated strategy for the construction of complex molecules like benzenepropanamine analogs. This approach involves the use of multiple protecting groups that can be removed under distinct sets of conditions, allowing for the selective modification of specific functional groups within a molecule without affecting others.

In the context of this compound analogs, an orthogonal strategy would enable the independent functionalization of the aromatic ring, the secondary amine, and potentially other sites introduced into the molecular scaffold. For instance, a synthetic precursor could be designed with different protecting groups on the phenolic oxygen (if the methoxy group is replaced by a hydroxyl for derivatization) and the secondary amine. This allows for sequential reactions, such as alkylation or acylation at one site, while the other remains protected. This level of control is crucial for systematically building a library of analogs with diverse functionalities and exploring structure-activity relationships.

Advanced Synthetic Techniques for Analog Development

The development of benzenepropanamine analogs benefits significantly from advanced synthetic techniques that offer improvements in efficiency, scalability, and the ability to generate diverse chemical libraries.

Solid-Phase Synthesis for Benzenepropanamine Derivatives

Solid-phase synthesis (SPS) has become a powerful tool for the rapid generation of libraries of chemical compounds, including derivatives of benzenepropanamine. nih.govresearchgate.net In this technique, the initial building block is covalently attached to an insoluble polymer support (resin), and subsequent reagents are added in solution. bachem.com Excess reagents and by-products are easily removed by simple filtration and washing, streamlining the purification process at each step. bachem.com

The key advantages of SPS include the ease of automation and the ability to drive reactions to completion by using a large excess of reagents. bachem.com For benzenepropanamine derivatives, a suitable starting material, such as a functionalized benzene ring, could be anchored to the solid support. The propanamine side chain could then be constructed in a stepwise manner, followed by methylation of the amine. Finally, the desired analog is cleaved from the resin. The choice of resin, linker, and protecting group strategy is critical for the success of the synthesis.

Table 1: Components in Solid-Phase Synthesis

| Component | Examples | Purpose |

|---|---|---|

| Solid Support | Polystyrene (crosslinked with divinylbenzene), Polypropylene | Provides an insoluble matrix for the synthesis. nih.gov |

| Linker | Rink-amide MBHA resin, Tris(alkoxy)benzylamide ("PAL")-resin | Connects the initial molecule to the solid support and allows for cleavage of the final product under specific conditions. nih.govumn.edu |

| Protecting Groups | Fmoc (9-fluorenylmethyloxycarbonyl), Boc (tert-butyloxycarbonyl), Benzyl | Temporarily blocks reactive functional groups to prevent unwanted side reactions. umn.eduosti.gov |

| Coupling Reagents | DCC (dicyclohexylcarbodiimide) | Facilitates the formation of peptide bonds or other linkages. osti.gov |

| Cleavage Reagents | TFA (trifluoroacetic acid)-based cocktails (e.g., Reagent K, Reagent B) | Releases the final synthesized compound from the solid support. umn.edu |

Solution-Phase Synthetic Optimizations

While solid-phase synthesis is ideal for library generation, solution-phase synthesis remains a cornerstone for both small-scale and large-scale production of specific target molecules. nih.govspringernature.com Optimization in solution-phase synthesis focuses on improving reaction yields, minimizing by-products, and developing scalable and cost-effective processes.

Isolation and Purification Methodologies for Synthetic Intermediates and Final Compounds

The isolation and purification of synthetic intermediates and the final benzenepropanamine compounds are critical steps to ensure high purity. A variety of techniques are employed, often in combination, to achieve the desired level of product quality.

Initial work-up procedures typically involve extraction to separate the product from the reaction mixture, followed by washing to remove impurities. google.com Drying agents are used to remove residual water from the organic phase. google.com For non-crystalline products or to achieve higher purity, chromatographic methods are indispensable. High-performance liquid chromatography (HPLC) is a powerful tool for both analytical assessment of purity and for preparative purification. umn.edunih.gov

Table 2: Isolation and Purification Techniques

| Technique | Description | Application |

|---|---|---|

| Extraction | Partitioning of the compound between two immiscible liquid phases (e.g., organic solvent and water). | Initial separation of the product from the reaction mixture and removal of water-soluble impurities. google.com |

| Crystallization | Solidification of the product from a solution in a highly ordered, crystalline form. | Purification of solid final products and intermediates. nih.gov |

| Filtration | Separation of a solid from a liquid or gas by passing the mixture through a filter medium. | Isolation of crystalline products or removal of solid impurities. nih.gov |

| Drying | Removal of residual solvent or water from the isolated product. | To obtain the final, solvent-free compound. google.com |

| Chromatography (e.g., HPLC, Column Chromatography) | Separation of components of a mixture based on their differential distribution between a stationary phase and a mobile phase. | High-purity separation of the final product from by-products and unreacted starting materials. umn.edunih.gov |

Green Chemistry Principles in Benzenepropanamine Synthesis

The application of green chemistry principles to the synthesis of benzenepropanamine and its analogs is an increasingly important consideration, aiming to reduce the environmental impact of chemical manufacturing. researchgate.netjddhs.com Green chemistry focuses on designing processes that are safer, more efficient, and produce less waste. googleapis.comnih.gov

Key principles applicable to benzenepropanamine synthesis include:

Waste Prevention: Designing synthetic routes that minimize the formation of by-products. googleapis.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. googleapis.com

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical CO₂, or bio-based solvents. jddhs.comnih.gov Toluene is often used as a less toxic substitute for benzene. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible, or using energy-efficient methods like microwave-assisted synthesis. jddhs.com

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. Catalysts can often be recycled and reused. researchgate.netgoogleapis.com

Use of Renewable Feedstocks: Exploring starting materials derived from renewable resources rather than petrochemicals. googleapis.com

For instance, a greener synthesis of a benzenepropanamine analog might involve a catalytic reduction step that uses hydrogen gas as the reagent, which has a high atom economy, and is performed in a green solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.gov The development of continuous flow processes also contributes to greener synthesis by improving safety and reducing waste. nih.gov

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Benzenepropanamine Synthesis |

|---|---|

| Waste Prevention | Optimizing reactions to maximize yield and minimize by-products. googleapis.com |

| Atom Economy | Utilizing addition reactions and catalytic processes that incorporate most of the atoms from the reactants into the product. googleapis.com |

| Safer Solvents | Replacing traditional volatile organic compounds with water, supercritical fluids, or biodegradable solvents. jddhs.comnih.gov |

| Energy Efficiency | Using microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. jddhs.com |

| Catalysis | Employing biocatalysts or metallic catalysts to enable more efficient and selective transformations. researchgate.netgoogleapis.com |

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Methodologies for Complex Mixture Analysis

Chromatography, which separates components of a mixture for analysis, is a cornerstone in the study of 3-Methoxy-N-methyl-benzenepropanamine. The choice of chromatographic technique is dictated by the specific analytical question, whether it be for trace-level detection, metabolite identification, or stereoisomeric separation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a chemical fingerprint for identification.

For trace analysis, GC-MS offers excellent sensitivity, capable of detecting minute quantities of the substance. When coupled with derivatization—a process that chemically modifies the compound to enhance its volatility and thermal stability—the detection limits can be further improved. This is particularly useful in metabolite profiling studies, where the concentrations of metabolic byproducts may be very low. The electron ionization (EI) mass spectrum of this compound is characterized by specific fragment ions that are indicative of its structure.

Table 1: Characteristic GC-MS Data for this compound

| Parameter | Typical Value/Observation | Significance |

| Retention Time | Dependent on column and temperature program | Aids in initial identification by comparison to a standard. |

| Molecular Ion (M+) | m/z 179 | Corresponds to the molecular weight of the compound. |

| Key Fragment Ions | m/z 58, 91, 121 | The m/z 58 fragment is often a key indicator for N-methylated phenethylamines. |

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is indispensable for the analysis of this compound in complex liquid matrices. This technique separates compounds in a liquid phase before they are introduced into a high-resolution mass spectrometer. LC-HRMS is particularly advantageous as it often does not require derivatization, simplifying sample preparation.

High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, provide highly accurate mass measurements. This allows for the determination of the elemental composition of the parent molecule and its fragments, which is crucial for definitive structural confirmation. In quantitative studies, LC-HRMS offers high sensitivity and selectivity, enabling the precise measurement of the compound's concentration in various research samples.

Since this compound possesses a chiral center, it can exist as two enantiomers (R- and S-isomers). These stereoisomers can have different biological activities. Chiral chromatography is a specialized form of chromatography that can separate these enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Both gas chromatography and liquid chromatography can be adapted for chiral separations. Assessing the enantiomeric purity is critical in research settings to understand the specific effects of each isomer.

Spectroscopic Approaches Beyond Basic Identification

While chromatography is essential for separation, advanced spectroscopic techniques provide detailed insights into the molecular structure and dynamics of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise three-dimensional structure and conformational dynamics of molecules in solution. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to map the connectivity of protons and carbons within the molecule, confirming the structural assignment of this compound. Furthermore, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, helping to determine the molecule's preferred conformation in solution.

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methoxy (B1213986) (-OCH₃) | ~3.8 | ~55 |

| N-Methyl (-NCH₃) | ~2.4 | ~34 |

| Aromatic Protons | ~6.7-7.2 | ~111-159 |

| Propyl Chain Protons | ~1.8-2.9 | ~25-52 |

Note: Exact chemical shifts are dependent on the solvent and experimental conditions.

As mentioned in the context of LC-HRMS, High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements with high accuracy (typically to within 5 ppm). This capability is vital in mechanistic studies, for instance, when trying to identify unknown metabolites or degradation products. By comparing the experimentally measured exact mass to the calculated theoretical mass, the elemental formula of a compound can be confidently proposed. This level of certainty is often required to differentiate between compounds with the same nominal mass but different elemental compositions.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

| Molecular Formula | C₁₁H₁₇NO | The elemental composition of the molecule. |

| Calculated Exact Mass | 179.1310 | The theoretical mass based on the most abundant isotopes. |

| Measured Exact Mass | Typically within ± 0.003 Da of calculated | Confirms the elemental formula with high confidence. |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis in Reaction Monitoring

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used for the identification of functional groups within a molecule. biomedscidirect.commt.com By measuring the absorption of infrared radiation by a sample, an FTIR spectrometer generates a unique spectral fingerprint that corresponds to the vibrational frequencies of the bonds within the molecule. mt.com This technique is particularly valuable for real-time monitoring of chemical reactions, as it allows researchers to track the disappearance of reactants and the appearance of products by observing changes in their respective characteristic absorption bands. researchgate.net

In the synthesis of this compound, which is a tertiary amine, FTIR spectroscopy serves as a critical tool. acenet.edu The key functional groups present in this molecule are the methoxy group (-OCH₃), the N-methyl group (-N-CH₃), and the benzene (B151609) ring. The presence of a tertiary amine is often confirmed by the absence of N-H stretching vibrations, which are characteristic of primary and secondary amines and typically appear in the 3300-3500 cm⁻¹ region. acenet.edu

The progress of a reaction leading to this compound can be monitored by observing the disappearance of precursor functional groups and the emergence of the product's characteristic peaks. For instance, if the synthesis involves the N-methylation of a secondary amine precursor, the disappearance of the N-H stretching band of the secondary amine would indicate the progress of the reaction.

The characteristic infrared absorption bands for this compound can be predicted based on established group frequencies. Below is a table of expected FTIR absorption bands for the key functional groups in the molecule.

Table 1: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium to Strong |

| C-O (Ether) | Stretch | 1000 - 1300 | Strong |

| C-N (Amine) | Stretch | 1000 - 1250 | Medium |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-H | Out-of-plane bend | 690 - 900 | Strong |

This table is illustrative and based on general spectroscopic data. Actual peak positions can vary based on the specific molecular environment.

Method Validation in Academic Research Settings

Method validation is a critical process in analytical chemistry that confirms a developed analytical procedure is suitable for its intended purpose. In academic research, while the stringent requirements of regulated industries may not always be fully replicated, robust method validation is essential to ensure the reliability, reproducibility, and accuracy of research findings. researchgate.netnih.gov For the quantification of this compound, an analytical method, such as High-Performance Liquid Chromatography (HPLC), would require validation for several key parameters. nih.gov

The validation process typically assesses the following parameters:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. nih.govmdpi.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is often expressed as the relative standard deviation (RSD). researchgate.netnih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

The following table provides an example of method validation data for the quantification of a chemical compound in an academic research setting, illustrating the typical results obtained for these parameters.

Table 2: Illustrative Method Validation Parameters for Quantification of an Analyte

| Parameter | Specification | Result |

| Linearity | ||

| Range | 0.5 - 100 µg/mL | |

| Correlation Coefficient (r²) | > 0.995 | 0.999 |

| Accuracy | ||

| Recovery | 95.0 - 105.0% | 98.5% - 102.3% |

| Precision | ||

| Intra-day (n=6) | RSD < 2% | 1.2% |

| Inter-day (n=6) | RSD < 5% | 3.5% |

| Limits | ||

| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | 0.1 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10 | 0.5 µg/mL |

This table presents hypothetical data for illustrative purposes, based on typical values reported in analytical method validation studies. researchgate.netnih.gov

By rigorously validating analytical methods, researchers can have confidence in the data they generate, which is fundamental for the advancement of scientific knowledge.

Based on a comprehensive review of available scientific literature, there is currently a lack of specific published data on the molecular and cellular mechanisms of action for the chemical compound this compound.

Therefore, it is not possible to provide a detailed article covering the specific points requested in the outline, including in vitro receptor affinity, agonist/antagonist properties, binding kinetics, enzyme modulation, and cell-based signaling assays for this particular compound.

Molecular and Cellular Mechanisms of Action

Enzyme Modulation and Functional Assays

Biochemical Investigations of Molecular Targets

Hypothetically, its mechanism could involve the inhibition of neurotransmitter reuptake or direct agonism or antagonism at postsynaptic receptors. Such interactions would be predicated on the compound's ability to bind to the active sites of these proteins, a process governed by its structural and electronic properties. However, without dedicated experimental data, the precise molecular targets and the nature of these interactions remain speculative.

Structure-Activity Relationships (SAR) Governing Molecular Interactions

The exploration of structure-activity relationships for 3-Methoxy-N-methyl-benzenepropanamine is similarly constrained by the lack of comparative studies with analogs. Nevertheless, principles derived from medicinal chemistry for related phenethylamines can offer insights.

Positional and Substituent Effects on Target Binding

The positioning of the methoxy (B1213986) group on the benzene (B151609) ring is a critical determinant of pharmacological activity. In many classes of psychoactive compounds, the position of substituents on the aromatic ring significantly influences receptor affinity and selectivity.

N-Methyl Group: The presence of a methyl group on the nitrogen atom of the propanamine side chain also plays a crucial role. N-methylation can influence a compound's affinity for different monoamine transporters. For example, in the amphetamine class, N-methylation can shift selectivity between dopamine and serotonin (B10506) transporters. It can also affect the metabolic stability of the compound.

A systematic investigation involving the synthesis and pharmacological testing of positional isomers and analogs with different substituents would be necessary to elucidate the precise SAR for this chemical scaffold.

Stereochemical Influence on Molecular Recognition

The propanamine side chain of this compound contains a chiral center at the alpha-carbon if a methyl group were present there, which is not the case in this specific molecule. However, if analogs with alpha-substitution were considered, stereochemistry would become a critical factor. Biological targets such as receptors and enzymes are chiral, and they often exhibit stereoselectivity, meaning that one enantiomer of a chiral drug may have a significantly higher affinity or different pharmacological effect than the other. For this compound itself, which is achiral, this aspect is not directly applicable.

Computational and Biophysical Probes of Molecular Interactions

Molecular Docking and Dynamics Simulations for Ligand-Protein Complexes

In the absence of experimental data, computational methods such as molecular docking and molecular dynamics (MD) simulations serve as valuable tools to predict and analyze the potential interactions of this compound with putative biological targets.

Molecular Docking: This technique could be used to predict the binding pose and affinity of the compound within the binding sites of various G-protein coupled receptors (GPCRs) or neurotransmitter transporters. A typical docking study would involve generating a 3D model of the compound and placing it into the crystal structure or a homology model of a target protein. The software would then calculate the most likely binding conformations and estimate the binding energy. For example, docking this compound into the serotonin transporter (SERT) or the dopamine D2 receptor could provide hypotheses about its potential activity. The results would highlight key interactions, such as hydrogen bonds with specific residues or hydrophobic interactions.

Molecular Dynamics Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. These simulations can provide insights into the stability of the predicted binding pose, the conformational changes in both the ligand and the protein upon binding, and the role of solvent molecules in the interaction. By simulating the movements of atoms over nanoseconds or longer, MD can help to refine the understanding of the binding mechanism and the energetic contributions of different interactions.

The table below illustrates a hypothetical outcome of a molecular docking study, showcasing the kind of data that would be generated.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Serotonin Transporter (SERT) | -8.5 | Asp98, Tyr176, Phe335 |

| Dopamine D2 Receptor | -7.9 | Asp114, Ser193, Phe389 |

| 5-HT2A Receptor | -9.1 | Asp155, Ser242, Trp336 |

This is a hypothetical table for illustrative purposes, as no specific docking studies for this compound were found in the public domain.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) in Binding Studies

There are no publicly available research findings that have utilized Isothermal Titration Calorimetry or Surface Plasmon Resonance to investigate the binding properties of this compound to any biological target. As a result, no data on its binding affinity (Kd), dissociation constant (Koff), association constant (Kon), or the thermodynamic parameters (enthalpy and entropy) of its interactions can be provided.

Site-Directed Mutagenesis to Elucidate Receptor-Ligand Interactions

Similarly, a search of scientific databases and literature yields no studies that have employed site-directed mutagenesis to identify the specific amino acid residues involved in the binding of this compound to any receptor. Therefore, information regarding the key interaction points within a potential binding pocket remains unknown.

Biochemical Metabolism and Biotransformation

Identification of Metabolic Pathways for Benzenepropanamine Derivatives

The metabolic pathways for benzenepropanamine derivatives are primarily identified through in vitro studies using liver preparations and are further elucidated by identifying the enzymes responsible and the resultant metabolites.

The primary enzymatic systems involved in the biotransformation of 3-Methoxy-N-methyl-benzenepropanamine are the Cytochrome P450 (CYP450) superfamily of enzymes and Monoamine Oxidases (MAOs).

Cytochrome P450s: This group of enzymes, abundant in the liver, is expected to catalyze two major initial metabolic reactions:

O-dealkylation: The methoxy (B1213986) group on the benzene (B151609) ring is a prime target for O-demethylation by CYP450 enzymes, likely isoforms such as CYP2D6 and CYP3A4. This reaction would yield a phenolic metabolite.

N-dealkylation: The N-methyl group on the aminopropyl side chain is susceptible to N-demethylation, also mediated by CYP450 enzymes, leading to the formation of a primary amine metabolite.

Monoamine Oxidases (MAOs): Following N-demethylation, the resulting primary amine, 3-methoxy-benzenepropanamine, becomes a substrate for MAOs. These enzymes, located in the outer mitochondrial membrane of various cell types, including neurons and hepatocytes, would catalyze the oxidative deamination of the primary amine to form an aldehyde. This aldehyde is then further metabolized by aldehyde dehydrogenase to a carboxylic acid.

The metabolism of this compound is expected to produce a cascade of primary and secondary metabolites.

Primary Metabolites:

3-Hydroxy-N-methyl-benzenepropanamine: Formed via O-demethylation of the parent compound.

3-Methoxy-benzenepropanamine: Formed via N-demethylation of the parent compound.

Secondary Metabolites:

3-Hydroxy-benzenepropanamine: This can be formed either by N-demethylation of 3-Hydroxy-N-methyl-benzenepropanamine or by O-demethylation of 3-Methoxy-benzenepropanamine.

3-Methoxy-phenylpropionic acid: Formed from the aldehyde generated by MAO action on 3-Methoxy-benzenepropanamine.

3-Hydroxy-phenylpropionic acid: Formed from the further metabolism of 3-Hydroxy-benzenepropanamine.

These metabolites can also undergo further conjugation reactions (Phase II metabolism), such as glucuronidation or sulfation at the newly formed hydroxyl group, to increase their water solubility and facilitate their excretion from the body.

Role of Methylation and Demethylation in Metabolism

Methylation and demethylation are critical metabolic processes for this compound.

Demethylation: As described above, both O-demethylation and N-demethylation are key initial steps in the biotransformation of this compound. These reactions are catabolic, breaking down the parent molecule into various metabolites and generally reducing its pharmacological activity.

Methylation: While demethylation is a more prominent pathway for this specific compound, methylation, catalyzed by enzymes like catechol-O-methyltransferase (COMT), is a crucial metabolic route for catecholamines. If this compound were to undergo hydroxylation on the benzene ring to form a catechol structure (containing two adjacent hydroxyl groups), it would then become a substrate for COMT.

Theoretical Predictions of Metabolic Soft Spots and Bioavailability

Computational tools can be employed to predict the metabolic fate of a molecule like this compound.

Metabolic Soft Spots: These are chemically labile sites in a molecule that are most susceptible to metabolic transformation. For this compound, in silico models would likely identify the following as metabolic soft spots:

The methyl group of the methoxy ether, which is prone to O-dealkylation.

The N-methyl group, which is a target for N-dealkylation.

The α-carbon to the nitrogen atom, which can be a site of hydroxylation.

Bioavailability: The oral bioavailability of a drug is its ability to reach the systemic circulation after oral administration. Theoretical predictions for the bioavailability of this compound would consider factors such as its lipophilicity (logP), water solubility, and susceptibility to first-pass metabolism. The extensive metabolism predicted by the enzymatic pathways described above suggests that this compound would likely have low to moderate oral bioavailability due to significant first-pass metabolism in the liver.

Computational and Chemoinformatic Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of 3-Methoxy-N-methyl-benzenepropanamine. tandfonline.com Methods like DFT with the B3LYP functional and a 6-31G(d) basis set are commonly used to optimize the molecular geometry and calculate various electronic and charge descriptors. tandfonline.com

These calculations provide insights into the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for understanding the molecule's reactivity; the HOMO energy relates to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.combsu.by

Reactivity descriptors derived from these calculations, such as chemical potential, hardness, softness, and the electrophilicity index, quantify the molecule's behavior in chemical reactions. mdpi.comresearchgate.net For instance, the molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting regions susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.net In a typical phenethylamine (B48288) structure, the electron-rich aromatic ring and the nitrogen atom are often key sites for interaction. pharmacy180.com

Table 1: Representative Theoretical Electronic Properties for a Phenethylamine-like Structure This table presents theoretical values typical for phenethylamine derivatives, calculated using DFT methods, to illustrate the data generated from quantum chemical studies.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -9.5 to -8.5 eV | Indicates electron-donating capability. bsu.by |

| LUMO Energy | ~0.3 to 0.5 eV | Indicates electron-accepting capability. bsu.by |

| HOMO-LUMO Gap | ~9.0 to 10.0 eV | Relates to chemical reactivity and stability. mdpi.com |

| Chemical Potential (μ) | ~-4.0 eV | Reflects the tendency to accept or donate electrons. mdpi.com |

| Chemical Hardness (η) | ~7.0 eV | Measures resistance to change in electron configuration. mdpi.com |

| Electrophilicity Index (ω) | ~1.1 eV | Measures the propensity to act as an electrophile. mdpi.com |

Pharmacophore Modeling and Virtual Screening for Novel Analogs

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify novel compounds with the potential for similar biological activity. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for a molecule's interaction with a specific biological target. nih.govmdpi.com

For this compound, a pharmacophore model would be constructed based on its key structural elements: the methoxy-substituted phenyl ring (aromatic and hydrophobic feature), the propyl-amine chain (defining spatial constraints), and the N-methyl group (hydrophobic and potential hydrogen bond acceptor feature). nih.gov

This model can then be used as a 3D query to perform a virtual screening of large chemical databases. nih.govmdpi.com The screening process filters for molecules that match the pharmacophore's spatial and chemical requirements, thereby identifying structurally diverse compounds that may possess similar activity. nih.gov This approach is highly efficient for exploring vast chemical spaces to find novel scaffolds for lead optimization. mdpi.comscispace.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are statistical methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). tandfonline.comnih.gov For phenethylamine derivatives, QSAR models have been developed to predict activities such as receptor binding affinity or psychotomimetic potential. tandfonline.combiomolther.org

To build a QSAR/QSPR model for analogs of this compound, a dataset of structurally related compounds with known activities or properties is required. mdpi.com For each compound, a set of molecular descriptors is calculated. These descriptors can be classified into several categories:

Electronic: Dipole moment, partial atomic charges, HOMO/LUMO energies. tandfonline.comnih.gov

Steric: Molecular volume, surface area, specific substituent parameters (e.g., molar refractivity). nih.gov

Hydrophobic: LogP (partition coefficient), a measure of lipophilicity. nih.gov

Topological: Indices that describe molecular branching and connectivity. nih.gov

Using statistical techniques like Multiple Linear Regression (MLR) or more advanced machine learning methods, an equation is derived that correlates these descriptors with the observed activity or property. tandfonline.comnih.gov Such models can then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent or property-optimized compounds. tandfonline.com

Table 3: Common Descriptors Used in QSAR/QSPR Studies of Phenethylamine Derivatives

| Descriptor Type | Example Descriptor | Relevance |

|---|---|---|

| Electronic | Energy of the Highest Occupied Molecular Orbital (E-HOMO) | Relates to the molecule's ability to participate in charge-transfer interactions. tandfonline.com |

| Hydrophobic | LogP | Influences membrane permeability and transport to the site of action. nih.gov |

| Steric | Molar Refractivity (MR) | Encodes information about the volume of the substituents and their polarizability. |

| Topological | Wiener Index | Describes the branching and compactness of the molecular structure. nih.gov |

| Quantum Chemical | Dipole Moment | Reflects the overall polarity of the molecule, which is important for binding interactions. mdpi.com |

Compound Reference Table

Environmental Fate and Degradation Pathways

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments

Abiotic degradation involves the transformation of a chemical without the involvement of living organisms. For 3-Methoxy-N-methyl-benzenepropanamine, the key abiotic pathways are likely photolysis and hydrolysis, which affect different parts of the molecule.

Photolysis: This process involves the degradation of a molecule by light, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds can absorb light, leading to the cleavage of chemical bonds. For this compound, photolysis could potentially lead to the transformation of the aromatic ring or the cleavage of the side chain. Photochemical reactions can also generate highly reactive species like hydroxyl radicals in water, which can then react with and degrade organic contaminants. For similar compounds, photodeamination, the light-induced removal of an amine group, has been observed and could be a potential degradation pathway. scispace.com

Hydrolysis: This is a chemical reaction in which a water molecule breaks one or more chemical bonds. The ether linkage (methoxy group) in this compound is generally stable to hydrolysis under neutral pH conditions typical of most environmental compartments. acs.org Ether hydrolysis typically requires acidic or basic conditions and often high temperatures to proceed at a significant rate. vedantu.comstackexchange.com Therefore, direct hydrolysis of the methoxy (B1213986) group is expected to be a slow degradation process in the environment. The stability of the methyl group on the ether makes it a difficult functional group to remove without strong chemical reagents or enzymatic action. chem-station.com

| Degradation Pathway | Affected Functional Group | Description | Anticipated Environmental Relevance |

| Direct Photolysis | Aromatic Ring, Amine Side Chain | Absorption of UV radiation leads to bond cleavage or transformation. | Moderate; depends on light penetration in water and soil. |

| Indirect Photolysis | Entire Molecule | Degradation by photochemically generated reactive species (e.g., hydroxyl radicals). | Potentially significant in sunlit surface waters. |

| Hydrolysis | Methoxy (Ether) Group | Cleavage of the ether bond by water. | Low; ethers are generally resistant to hydrolysis under typical environmental pH and temperature. acs.orgstackexchange.com |

Sorption refers to the process by which a chemical binds to soil particles, sediments, and dissolved organic matter. This process significantly influences a compound's mobility, bioavailability, and susceptibility to degradation. The mobility of this compound in soil and water is governed by its partitioning behavior, often estimated by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

| Property | Influencing Factor | Effect on Environmental Behavior |

| Sorption to Soil/Sediment | Organic carbon content, clay content, pH | High sorption potential, especially in acidic soils, would reduce mobility in groundwater but lead to accumulation in soil and sediment. |

| Mobility in Water | pH-dependent solubility | In its protonated (cationic) form, it is expected to be more mobile in water but also more likely to sorb to negatively charged surfaces. |

| Leaching Potential | Sorption characteristics, water solubility | The potential to leach into groundwater depends on the balance between its water solubility and its tendency to bind to soil particles. |

Biotic Degradation by Microorganisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. nih.gov This is often the most significant pathway for the removal of organic pollutants from the environment. youtube.comresearchgate.net

While specific studies on this compound are lacking, research on structurally similar compounds provides insight into its likely metabolic fate. A key metabolic process for aromatic compounds containing methoxy groups is O-demethylation , where microorganisms enzymatically remove the methyl group from the ether linkage. nih.gov This reaction is a critical step in the breakdown of many natural (e.g., lignin) and synthetic compounds. researchgate.net Fungi and bacteria in soil and sediment are known to employ O-demethylases for catabolic processes. nih.gov

Following O-demethylation, the resulting hydroxylated aromatic compound is more susceptible to further degradation. Microorganisms can then cleave the aromatic ring, a key step toward mineralization—the complete breakdown of an organic compound to carbon dioxide, water, and mineral salts. nih.gov The N-methyl group on the side chain is also a potential site for microbial attack via N-demethylation .

Based on known microbial metabolic pathways for xenobiotics, a plausible degradation sequence for this compound can be proposed. nih.govwikipedia.org The primary transformation products would likely result from O-demethylation and N-demethylation reactions.

| Potential Transformation Product | Precursor Reaction | Significance |

| 3-Hydroxy-N-methyl-benzenepropanamine | O-demethylation | Increases polarity and susceptibility to aromatic ring cleavage. A common microbial pathway for methoxylated aromatics. nih.govnih.gov |

| 3-Methoxy-benzenepropanamine | N-demethylation | Removal of the N-methyl group, a common step in xenobiotic metabolism. nih.gov |

| 3-Hydroxy-benzenepropanamine | O- and N-demethylation | A product of both initial degradation reactions. |

| 3-(3-methoxyphenyl)propanoic acid | Deamination and oxidation | Transformation of the amine side chain into a carboxylic acid. |

| Ring Cleavage Products | Aromatic ring dioxygenase activity | Further breakdown of the aromatic structure, leading towards mineralization. |

Persistent and Mobile Organic Contaminant (PMOC) Considerations

Persistent and Mobile Organic Contaminants (PMOCs) are compounds that resist degradation (are persistent) and move readily through aquatic systems (are mobile). These characteristics pose a risk to drinking water resources, as PMOCs can bypass natural and engineered barriers during water treatment. nih.gov

To be classified as a PMOC, a substance must meet specific criteria for persistence (e.g., degradation half-life) and mobility (e.g., Koc value). Without specific experimental data for this compound, a definitive classification cannot be made. However, its properties can be considered in this context:

Persistence: The stability of the ether bond to hydrolysis suggests a degree of persistence. acs.org The ultimate persistence will depend on the rate of microbial degradation, particularly the efficiency of O-demethylation in various environments.

Mobility: The compound's mobility is highly dependent on environmental pH. Its ability to become a cation could increase its water solubility, a key factor for mobility. If it does not sorb strongly to sediments, it could be transported over long distances in water.

Regulatory frameworks increasingly require environmental risk assessments to consider whether a substance meets the criteria for being a PMOC, or similar classifications like PBT (Persistent, Bioaccumulative, and Toxic), to protect environmental and human health. bluefrogscientific.comeuropa.eu

Future Research Directions and Translational Perspectives Non Clinical

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of benzenepropanamine derivatives is a cornerstone of their study. Future research is focused on developing more efficient, scalable, and environmentally sustainable synthetic methodologies. Traditional methods are often multi-step processes with moderate yields, prompting a shift towards modern synthetic strategies.

Key areas of development include:

Transition-Metal Catalysis : Techniques like palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) are becoming essential for building the core carbon skeleton and introducing diverse functional groups with high precision.

Photocatalysis : The use of visible light and photoredox catalysts offers a milder and more sustainable approach to forming complex bonds, enabling reactions that are difficult under traditional thermal conditions.

Flow Chemistry : Continuous flow processes are being explored to replace batch synthesis. This approach can improve reaction control, increase safety, and facilitate easier scaling-up of production, which is crucial for moving from laboratory-scale synthesis to larger-scale production. beilstein-journals.org

These advanced methods not only improve the efficiency of producing known compounds but also open up possibilities for creating novel analogs with diverse substitution patterns for further pharmacological investigation. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Benzenepropanamine Analogs

| Methodology | Key Advantages | Common Applications | Potential Impact |

|---|---|---|---|

| Transition-Metal Catalysis | High selectivity, broad substrate scope, enables complex bond formation. | Carbon-carbon and carbon-heteroatom bond formation. | Rapid assembly of diverse molecular scaffolds. |

| Photocatalysis | Mild reaction conditions, high efficiency, sustainable. | Late-stage functionalization and diversification. | Access to novel chemical space with reduced energy consumption. |

| Flow Chemistry | Improved safety, scalability, and process control. beilstein-journals.org | Large-scale synthesis of key intermediates and final products. | Cost-effective and consistent production. |

| One-Pot Synthesis | Reduced waste, shorter reaction times, higher overall yield. nih.gov | Multi-step transformations without intermediate purification. | Streamlined and more "green" synthetic processes. |

Exploration of Underexplored Molecular Targets for Benzenepropanamines

While the primary pharmacological effects of many substituted phenethylamines involve modulation of monoamine neurotransmitter systems, there is no single mechanism of action common to all members of this class. wikipedia.orgwikipedia.org A significant portion of the human genome remains under-investigated, presenting a vast landscape of potential, yet unexplored, drug targets. nih.gov Research is beginning to probe the activity of benzenepropanamines at these less-characterized sites.

Future research directions include:

Target De-orphaning : Identifying the endogenous function and potential therapeutic relevance of understudied proteins, particularly within key drug target classes like G protein-coupled receptors (GPCRs), protein kinases, and ion channels. nih.gov The Illuminating the Druggable Genome (IDG) initiative provides a framework for prioritizing these "dark" targets. nih.gov

Novel Therapeutic Applications : Investigating the effects of benzenepropanamines on targets outside the central nervous system. For instance, recent patent literature highlights the potential of substituted phenethylamines in treating inflammatory and neurological disorders through interactions with targets like the 5-HT2A receptor in a non-hallucinogenic capacity. nih.govacs.org

Systems Biology Approaches : Utilizing proteomic and transcriptomic screening to identify novel binding partners and downstream signaling pathways affected by compounds like 3-Methoxy-N-methyl-benzenepropanamine, providing a broader understanding of their pharmacological profile.

The exploration of these novel targets could lead to the development of therapeutics with new mechanisms of action for a range of conditions. nih.gov

Advancements in Analytical Methodologies for Complex Biological Systems

The detection and quantification of novel psychoactive substances like benzenepropanamines in complex biological matrices (e.g., blood, urine, saliva) present significant analytical challenges. tandfonline.comresearchgate.netnih.gov The continuous chemical modification of these compounds necessitates the development of robust, sensitive, and specific analytical methods. tandfonline.com

Current and future advancements focus on:

High-Resolution Mass Spectrometry (HRMS) : Techniques such as Orbitrap-based mass spectrometry are becoming increasingly popular for untargeted screening. technologynetworks.com HRMS allows scientists to identify a broad panel of known and unknown substances in a single analysis and to retrospectively analyze data for new compounds as they emerge. technologynetworks.com

Chromatographic Techniques : The coupling of liquid chromatography (LC) or gas chromatography (GC) with tandem mass spectrometry (MS/MS) remains a gold standard for its sensitivity and selectivity. researchgate.nettechnologynetworks.com Innovations in multi-channel HPLC systems can increase sample throughput significantly. technologynetworks.com

Novel Sample Preparation : Efficient sample preparation is crucial for removing interferences from biological matrices. nih.gov Advanced techniques being explored include Supported Liquid Extraction (SLE), which effectively removes phospholipids and proteins, and Cloud Point Extraction (CPE), an environmentally friendly method that uses surfactants to extract analytes. researchgate.netnih.gov Direct Analysis in Real Time (DART) coupled with HRMS offers a rapid screening method with minimal to no sample preparation. nih.gov

Table 2: Emerging Analytical Techniques for Psychoactive Substance Detection

| Technique | Principle | Advantages | Application in Biological Systems |

|---|---|---|---|

| LC-MS/MS & GC-MS/MS | Chromatographic separation followed by mass-to-charge ratio detection. technologynetworks.com | High sensitivity and selectivity; widely recognized platform. technologynetworks.com | Targeted quantification of drugs and metabolites in blood, urine, and hair. tandfonline.comresearchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements. technologynetworks.com | Enables identification of unknown compounds and retrospective data analysis. technologynetworks.com | Untargeted screening for novel psychoactive substances. |

| Direct Analysis in Real Time (DART-HRMS) | Direct ionization of samples with minimal preparation. nih.gov | Extremely rapid analysis time. nih.gov | Rapid screening of plant materials and other complex matrices. nih.gov |

| Cloud Point Extraction (CPE) | Uses surfactants for analyte extraction. researchgate.net | Environmentally friendly (low use of organic solvents), high recovery. researchgate.net | Pre-concentration of analytes from urine and environmental samples. |

Leveraging Computational Methods for Rational Design of New Chemical Entities

Computational chemistry and machine learning are revolutionizing the design of new molecules. These in silico methods allow for the rational design and prioritization of new chemical entities based on the benzenepropanamine scaffold, saving significant time and resources compared to traditional trial-and-error synthesis and screening.

Key computational approaches include:

Molecular Docking : Simulating the binding of a potential ligand to the three-dimensional structure of a target protein. This helps predict binding affinity and mode of interaction, guiding the design of more potent and selective compounds. nih.gov

Generative Models : Using deep learning algorithms to propose novel molecular structures that are optimized for a desired set of properties (e.g., high target affinity, good ADME properties). scispace.com Tools like LibINVENT can generate entire virtual libraries of compounds around a specific core scaffold for screening. nih.gov

Computer-Aided Synthesis Planning (CASP) : Algorithms that analyze chemical reaction databases to propose efficient synthetic routes for a target molecule, helping chemists overcome synthetic challenges.

ADMET Prediction : In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, allowing for the early deselection of candidates with unfavorable profiles. nih.gov

These computational tools enable a more targeted and efficient approach to drug discovery, facilitating the exploration of chemical space and the design of next-generation benzenepropanamines. nih.gov

Environmental Impact Mitigation Strategies for the Compound Class

The increasing use of pharmaceuticals has led to their detection in aquatic environments, where they are considered contaminants of emerging concern. nih.govfrontiersin.org Conventional wastewater treatment plants are often not designed to fully remove these compounds. frontiersin.org Consequently, research is focusing on strategies to mitigate the environmental impact of pharmaceuticals throughout their lifecycle.

Mitigation strategies can be categorized as:

Upstream Measures (Prevention) : These focus on minimizing pollution at the source. nih.gov

Green Pharmacy : Designing molecules that are more readily biodegradable after excretion or have lower aquatic toxicity. nih.gov

Sustainable Manufacturing : Implementing cleaner and more efficient synthetic processes that reduce chemical waste and energy consumption. worldpharmatoday.com The pharmaceutical industry produces significantly more pollutants than the automotive industry, highlighting the need for change. worldpharmatoday.com

Downstream Measures (Treatment) : These involve removing pharmaceuticals that have already entered the waste stream.

Advanced Wastewater Treatment : Developing and implementing tertiary treatment technologies, such as ozonation, activated carbon filtration, and advanced oxidation processes, to remove persistent pharmaceutical compounds. frontiersin.org

Bioremediation : Using microorganisms to break down pharmaceutical pollutants into less harmful substances. frontiersin.org

A comprehensive approach involving producers, regulators, and researchers is necessary to address the environmental footprint of this and other classes of chemical compounds. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.